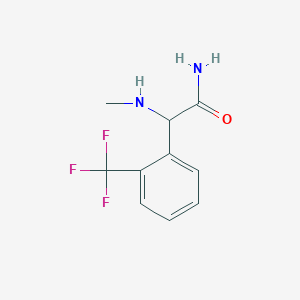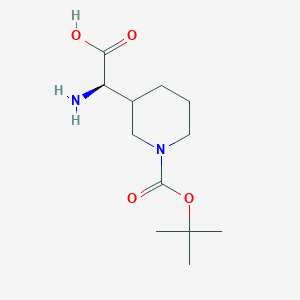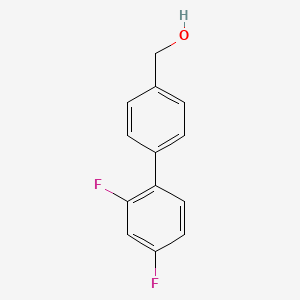
4-(2,4-Difluorophenyl)benzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Difluorophenyl)benzyl alcohol is an organic compound with the molecular formula C13H10F2O It is a derivative of benzyl alcohol, where the benzyl group is substituted with two fluorine atoms at the 2 and 4 positions on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2,4-Difluorophenyl)benzyl alcohol can be synthesized through several methods. One common approach involves the reduction of 4-(2,4-difluorophenyl)benzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like ethanol. The reaction typically proceeds at room temperature and yields the desired alcohol product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation of the corresponding benzaldehyde. This process can be carried out in the presence of a catalyst like palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Difluorophenyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles like hydroxide ions (OH-) replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: 4-(2,4-Difluorophenyl)benzaldehyde or 4-(2,4-Difluorophenyl)benzoic acid.
Reduction: 4-(2,4-Difluorophenyl)toluene.
Substitution: 4-(2,4-Dihydroxyphenyl)benzyl alcohol.
Scientific Research Applications
4-(2,4-Difluorophenyl)benzyl alcohol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 4-(2,4-Difluorophenyl)benzyl alcohol involves its interaction with specific molecular targets. For example, the compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The presence of fluorine atoms enhances its binding affinity and specificity due to the unique electronic properties of fluorine.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzyl alcohol: Similar structure but lacks the additional phenyl ring.
4-(2,4-Difluorophenyl)benzaldehyde: The aldehyde form of the compound.
4-(2,4-Difluorophenyl)toluene: The fully reduced form of the compound.
Uniqueness
4-(2,4-Difluorophenyl)benzyl alcohol is unique due to the presence of both the benzyl alcohol and difluorophenyl groups, which confer distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
885963-33-7 |
|---|---|
Molecular Formula |
C13H10F2O |
Molecular Weight |
220.21 g/mol |
IUPAC Name |
[4-(2,4-difluorophenyl)phenyl]methanol |
InChI |
InChI=1S/C13H10F2O/c14-11-5-6-12(13(15)7-11)10-3-1-9(8-16)2-4-10/h1-7,16H,8H2 |
InChI Key |
PIYGOCSCOVXEQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 10-oxo-7-(pyridin-3-yl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13002267.png)
![3-Chloropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B13002275.png)
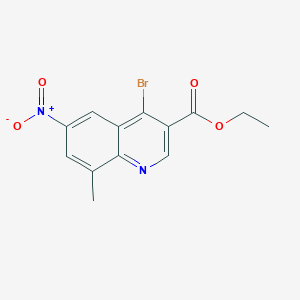
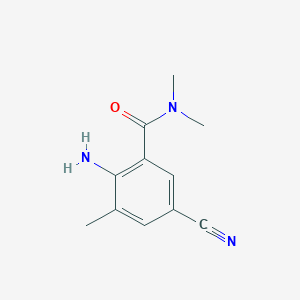
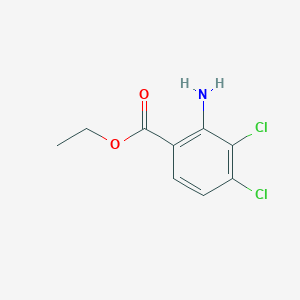
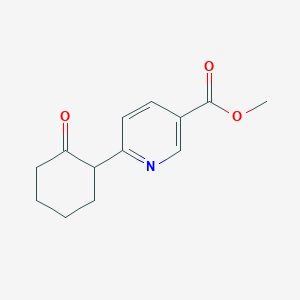
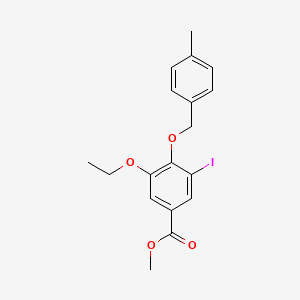
![2'-Chloro-4'-nitro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13002307.png)
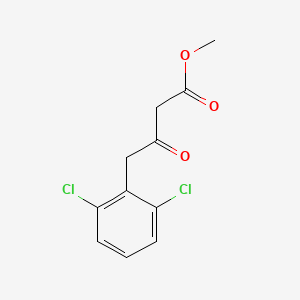
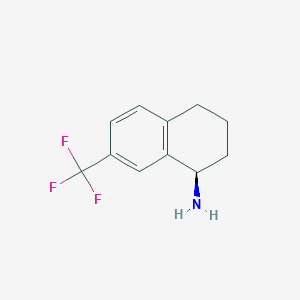

![{2-[4-(2,4,4-Trimethylpentan-2-YL)phenoxy]ethoxy}acetic acid](/img/structure/B13002352.png)
